Cas no 1171555-50-2 (2,4-difluoro-N-{5-(4-methanesulfonylphenyl)methyl-1,3,4-oxadiazol-2-yl}benzamide)

2,4-difluoro-N-{5-(4-methanesulfonylphenyl)methyl-1,3,4-oxadiazol-2-yl}benzamide 化学的及び物理的性質
名前と識別子
-
- 2,4-difluoro-N-{5-(4-methanesulfonylphenyl)methyl-1,3,4-oxadiazol-2-yl}benzamide
- 2,4-difluoro-N-[5-[(4-methylsulfonylphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide
- F2368-2806
- 1171555-50-2
- 2,4-difluoro-N-{5-[(4-methanesulfonylphenyl)methyl]-1,3,4-oxadiazol-2-yl}benzamide
- 2,4-difluoro-N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)benzamide
- AKOS024643395
-
- インチ: 1S/C17H13F2N3O4S/c1-27(24,25)12-5-2-10(3-6-12)8-15-21-22-17(26-15)20-16(23)13-7-4-11(18)9-14(13)19/h2-7,9H,8H2,1H3,(H,20,22,23)
- InChIKey: CZSBJUBPAHENKI-UHFFFAOYSA-N
- ほほえんだ: C(NC1=NN=C(CC2=CC=C(S(C)(=O)=O)C=C2)O1)(=O)C1=CC=C(F)C=C1F
計算された属性
- せいみつぶんしりょう: 393.05948340g/mol
- どういたいしつりょう: 393.05948340g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 8
- 重原子数: 27
- 回転可能化学結合数: 5
- 複雑さ: 622
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 111Ų
2,4-difluoro-N-{5-(4-methanesulfonylphenyl)methyl-1,3,4-oxadiazol-2-yl}benzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2368-2806-1mg |
2,4-difluoro-N-{5-[(4-methanesulfonylphenyl)methyl]-1,3,4-oxadiazol-2-yl}benzamide |
1171555-50-2 | 90%+ | 1mg |
$54.0 | 2023-05-16 |
2,4-difluoro-N-{5-(4-methanesulfonylphenyl)methyl-1,3,4-oxadiazol-2-yl}benzamide 関連文献
-
Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
-
Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
-
Yamin Shi,Jiarui Hu,Jian Chen,Yaxin Xu,Wantian Yang,Junnian Chen,Yunbin He Nanoscale Adv., 2020,2, 4822-4829
-
Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
-
Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
-
Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118
-
Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173
-
Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167
-
Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
2,4-difluoro-N-{5-(4-methanesulfonylphenyl)methyl-1,3,4-oxadiazol-2-yl}benzamideに関する追加情報
Comprehensive Overview of 2,4-difluoro-N-{5-(4-methanesulfonylphenyl)methyl-1,3,4-oxadiazol-2-yl}benzamide (CAS No. 1171555-50-2)
The compound 2,4-difluoro-N-{5-(4-methanesulfonylphenyl)methyl-1,3,4-oxadiazol-2-yl}benzamide (CAS No. 1171555-50-2) is a highly specialized chemical entity that has garnered significant attention in pharmaceutical and agrochemical research. Its unique molecular structure, featuring a 1,3,4-oxadiazole core and methanesulfonylphenyl moiety, makes it a promising candidate for various applications. Researchers are particularly interested in its potential as a kinase inhibitor or antimicrobial agent, aligning with current trends in drug discovery for resistant pathogens and targeted therapies.
In recent years, the demand for heterocyclic compounds like 1,3,4-oxadiazoles has surged due to their versatility in medicinal chemistry. The presence of difluorobenzamide in this compound enhances its metabolic stability and bioavailability, addressing a common challenge in modern drug design. This aligns with frequent search queries such as "improving drug bioavailability" and "fluorine in pharmaceuticals", which reflect industry priorities. Additionally, the methanesulfonyl group is known to improve solubility, a critical factor in formulation development.
The synthesis of CAS No. 1171555-50-2 involves multi-step organic reactions, including the formation of the oxadiazole ring and subsequent amidation. This process has been optimized to achieve high yields, as documented in recent patents. Its structural complexity offers opportunities for derivatization, making it a valuable scaffold for combinatorial chemistry. Researchers exploring "fragment-based drug design" or "SAR studies of oxadiazoles" will find this compound particularly relevant to their work.
From an analytical perspective, 2,4-difluoro-N-{5-(4-methanesulfonylphenyl)methyl-1,3,4-oxadiazol-2-yl}benzamide exhibits distinct spectroscopic properties. Nuclear magnetic resonance (NMR) studies reveal characteristic shifts for the difluorophenyl and oxadiazole protons, while mass spectrometry confirms its molecular weight. These features facilitate quality control during production and are frequently cited in methodology papers addressing "compound characterization techniques".
Environmental and safety studies indicate that this compound demonstrates favorable stability under standard storage conditions. While not classified as hazardous, proper handling protocols should be followed, as with all fine chemicals. This information responds to growing public interest in "green chemistry practices" and "sustainable pharmaceutical manufacturing", topics that dominate contemporary scientific discourse.
The commercial availability of CAS 1171555-50-2 through specialty chemical suppliers has enabled broader academic and industrial research. Current pricing models reflect its status as a research-grade material, with bulk quantities available for developmental programs. This accessibility supports its investigation across multiple therapeutic areas, including inflammation and metabolic disorders, which are frequently searched in connection with "novel small molecule therapies".
Future research directions for this compound may explore its potential in combination therapies or as a diagnostic probe, given its fluorescent properties. The scientific community continues to investigate its mechanism of action through computational modeling and high-throughput screening, approaches that dominate current literature on "drug discovery technologies". As patent landscapes evolve, this compound may emerge as a key intermediate for next-generation therapeutics.
In conclusion, 2,4-difluoro-N-{5-(4-methanesulfonylphenyl)methyl-1,3,4-oxadiazol-2-yl}benzamide represents a compelling example of modern medicinal chemistry innovation. Its balanced physicochemical properties and synthetic tractability position it as a valuable tool for researchers addressing today's challenges in precision medicine and targeted drug delivery systems.
1171555-50-2 (2,4-difluoro-N-{5-(4-methanesulfonylphenyl)methyl-1,3,4-oxadiazol-2-yl}benzamide) 関連製品
- 38380-18-6(4-fluoro-2,6-dimethylbenzene-1-thiol)
- 2138530-95-5(Tert-butyl 2-(4-amino-1-cyclopropylpiperidin-3-yl)acetate)
- 210366-17-9(2-Pyridinecarbonyl chloride, 1,6-dihydro-6-oxo-1-(phenylmethoxy)-)
- 2167011-94-9(Pyridine, 2,5-dichloro-3-isothiocyanato-)
- 1226457-63-1(7-phenyl-2-(4-phenylpiperazin-1-yl)-3H,4H-thieno[3,2-d]pyrimidin-4-one)
- 13315-71-4(2,4-Dimethyl a-Carboline)
- 2734777-95-6(1-Bromo-5-ethoxy-3,4-difluoro-2-methoxybenzene)
- 28354-99-6(4,4-dimethyl-5-oxohexanoic acid)
- 681267-10-7(N-2-(2,3-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno3,4-cpyrazol-3-yl-2,2-diphenylacetamide)
- 64466-51-9(Benzaldehyde, 2-hydroxy-3,6-dimethoxy-)




